molecular formula C22H20N4O2S B11369359 2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11369359
M. Wt: 404.5 g/mol
InChI Key: WJCQCPWSCROASH-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a biologically active small molecule recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation, survival, and differentiation. Its core structure is based on a pyrimidine scaffold, a common feature in many synthetic kinase inhibitors, with specific substitutions designed to optimize binding affinity and selectivity. The primary research application of this inhibitor is in the field of oncology, where it is used as a chemical probe to investigate the mechanistic role of EGFR signaling in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and glioblastoma . By selectively attenuating EGFR-driven signaling, researchers can elucidate mechanisms of oncogenesis, study acquired resistance to targeted therapies, and explore potential synergistic effects in combination treatment regimens. Its value extends to basic biochemical research for mapping kinase-substrate relationships and understanding the complex network of intracellular signal transduction.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S/c1-13-9-14(2)19(15(3)10-13)24-18(27)12-29-22-25-20(16-7-5-4-6-8-16)17(11-23)21(28)26-22/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

WJCQCPWSCROASH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Modified Biginelli Protocol

Reactants :

  • Benzaldehyde (aryl aldehyde)

  • Ethyl cyanoacetate (β-keto ester substitute, providing the cyano group)

  • Urea or thiourea

Catalytic Systems :

  • ZnCl₂/Urea Deep Eutectic Solvent (DES) : A green chemistry approach using a 3.5:1 urea-to-ZnCl₂ molar ratio achieves 96% yield in 7 minutes at 80°C. DES acts as both solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates.

  • Trifluoroacetic Acid (TFA) in Acetonitrile : Cyclo-condensation under reflux with TFA (5 mol%) yields 89–92% product in 18 hours.

Mechanistic Pathway :

  • Acylimine Formation : Benzaldehyde and urea condense to form an N-acyliminium ion.

  • Knoevenagel Adduct : Ethyl cyanoacetate attacks the iminium ion, generating a linear ureide.

  • Cyclization and Dehydration : Intramolecular cyclization yields the dihydropyrimidine core, with Zn²⁺ or H⁺ facilitating dehydration.

Optimization Data :

Catalyst SystemTemperature (°C)Time (min)Yield (%)
ZnCl₂/Urea DES80796
TFA in MeCN82 (reflux)108090

Chemical Reactions Analysis

Types of Reactions

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidines.

Scientific Research Applications

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are evaluated below, focusing on substituent effects, synthetic pathways, and crystallographic data.

Structural Analogues with Varied Aryl Substituents

Compounds sharing the dihydropyrimidinyl-sulfanyl-acetamide backbone but differing in aryl substituents exhibit distinct properties:

Compound Name Aryl Substituent Key Structural Differences Melting Point (°C) Reference
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-Phenoxy-phenyl Lacks cyano group; methyl at pyrimidine C4 224–226
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl Chlorine substituents; methyl at pyrimidine C4 230–232
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl Pyrimidine with amino groups; lacks cyano/oxo groups Not reported
Target Compound: 2-[(5-Cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-TMP)acetamide 2,4,6-Trimethylphenyl Cyano and oxo groups; bulky trimethylphenyl Not reported

Key Observations :

  • The 2,4,6-trimethylphenyl group introduces steric hindrance, which may reduce solubility but improve metabolic stability relative to smaller substituents (e.g., chlorophenyl or phenoxy groups) .
Crystallographic and Hydrogen-Bonding Patterns

and highlight the role of substituents in dictating crystal packing and hydrogen-bonding networks:

  • N-(2,4,6-Trimethylphenyl)acetamides () form monoclinic crystals with intermolecular N–H···O hydrogen bonds between acetamide groups. Bulky trimethylphenyl groups reduce planarity, leading to less dense packing compared to unsubstituted phenyl analogs .
  • N-(Chlorophenyl)-diaminopyrimidine analogs () exhibit extended hydrogen-bonded networks via pyrimidine N–H and acetamide C=O groups, enhancing thermal stability .

In contrast, the target compound’s cyano and oxo groups may promote additional hydrogen-bonding interactions (e.g., N–H···N≡C or C=O···H–C), though crystallographic data for this specific derivative are unavailable in the provided evidence .

Physicochemical Properties
  • Melting Points: Compounds with electron-withdrawing groups (e.g., chloro, cyano) exhibit higher melting points (230–232°C for dichlorophenyl analog ) compared to methyl-substituted derivatives (224–226°C ).
  • Solubility: Bulky 2,4,6-trimethylphenyl and hydrophobic cyano groups likely reduce aqueous solubility, a limitation shared with dichlorophenyl analogs .

Biological Activity

The compound 2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S. The structure features a dihydropyrimidine core with a cyano group and a sulfanyl moiety, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the dihydropyrimidine core through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetamide functionalities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyano group enhances electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals.

Neuroprotective Effects

In vitro studies have shown that derivatives of dihydropyrimidines can protect neuronal cells against oxidative stress. For example, related compounds have demonstrated protective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting potential neuroprotective applications for this compound as well .

Enzyme Inhibition

The compound may also exhibit inhibitory activity against specific enzymes. Similar compounds have been reported as effective inhibitors of carbonic anhydrase II, which is crucial for various physiological processes including pH regulation and fluid secretion . The inhibition of such enzymes could lead to therapeutic applications in conditions like glaucoma or metabolic disorders.

Case Studies

StudyFindings
Neuroprotection in PC12 Cells Compound derivatives showed significant neuroprotective effects against oxidative stress-induced cell death (IC50 values indicating protective concentrations) .
Enzyme Inhibition Related compounds demonstrated selective inhibition of carbonic anhydrase II with IC50 values ranging from 10 µM to 25 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The cyano and sulfanyl groups may facilitate electron transfer, enhancing radical scavenging.
  • Neuroprotective Mechanism : The compound may modulate signaling pathways associated with apoptosis and oxidative stress response in neuronal cells.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, inhibiting their function.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key conditions include:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How is the structural integrity of this compound validated?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • IR Spectroscopy : Detection of functional groups (e.g., cyano ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms bond lengths/angles in derivatives .

Q. What are the primary biological targets of this compound?

While direct data on this compound is limited, structurally analogous dihydropyrimidinones exhibit:

  • Enzyme inhibition : Targeting kinases or oxidoreductases via the sulfanyl-acetamide motif .
  • Receptor binding : Interactions with G-protein-coupled receptors (GPCRs) due to the trimethylphenyl group .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) .
  • Purity assessment : Use HPLC-MS (>95% purity threshold) to rule out confounding impurities .
  • Comparative studies : Benchmark against known inhibitors (e.g., staurosporine for kinases) .

Q. What computational methods predict this compound's pharmacokinetics?

  • ADME modeling : Tools like SwissADME predict absorption (LogP ~3.2) and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or EGFR .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing cyano group) with activity .

Q. How to design derivatives with enhanced selectivity?

Rational modifications include:

  • Core substitution : Replace the phenyl group at position 6 with heteroaromatic rings (e.g., furan) to alter steric effects .
  • Acetamide tuning : Introduce electron-donating groups (e.g., methoxy) on the trimethylphenyl moiety to improve solubility .
  • Sulfanyl linker optimization : Test methylthio vs. ethylthio groups for metabolic stability .

Methodological Challenges and Solutions

Q. Why does the compound exhibit batch-dependent variability in crystallinity?

  • Root cause : Polymorphism due to solvent evaporation rates or temperature gradients during crystallization .
  • Solution : Use controlled cooling rates and seed crystals for reproducible crystal forms .

Q. How to optimize reaction yields for scale-up?

  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading) .
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for intermediates .

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